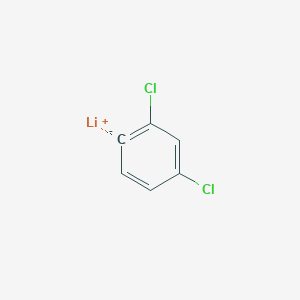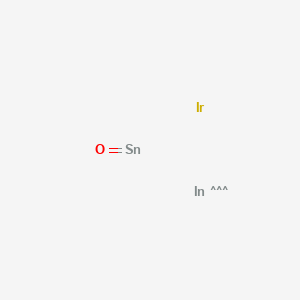
lithium;1,3-dichlorobenzene-6-ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;1,3-dichlorobenzene-6-ide is an organolithium compound that features a benzene ring substituted with two chlorine atoms at the 1 and 3 positions, and a lithium atom bonded to the 6 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1,3-dichlorobenzene-6-ide typically involves the reaction of 1,3-dichlorobenzene with a strong base such as n-butyllithium. The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions. The general reaction scheme is as follows:
1,3-dichlorobenzene+n-butyllithium→this compound+butane
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;1,3-dichlorobenzene-6-ide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The lithium atom can be replaced by other nucleophiles, leading to the formation of substituted benzene derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the benzene ring or the substituents.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides, alkoxides, and amines. Reactions are typically carried out in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide can yield an ether, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Lithium;1,3-dichlorobenzene-6-ide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of complex molecules.
Materials Science: The compound is explored for its potential in the development of new materials with unique electronic properties.
Biology and Medicine: Research is ongoing to investigate its potential as a precursor for bioactive compounds.
Industry: It is used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of lithium;1,3-dichlorobenzene-6-ide involves the interaction of the lithium atom with various molecular targets. The lithium atom can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is facilitated by the electron-withdrawing effect of the chlorine atoms, which stabilizes the negative charge on the benzene ring.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Lithium;1,4-dichlorobenzene-6-ide
- Lithium;1,2-dichlorobenzene-6-ide
- Lithium;1,3-dibromobenzene-6-ide
Uniqueness
Lithium;1,3-dichlorobenzene-6-ide is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and stability. Compared to its analogs, it may exhibit different reactivity patterns and selectivity in chemical reactions.
Eigenschaften
IUPAC Name |
lithium;1,3-dichlorobenzene-6-ide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2.Li/c7-5-2-1-3-6(8)4-5;/h1-2,4H;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPSXFSTMGHFAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC(=CC(=[C-]1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2Li |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40730834 |
Source


|
| Record name | Lithium 2,4-dichlorobenzen-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40730834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121412-28-0 |
Source


|
| Record name | Lithium 2,4-dichlorobenzen-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40730834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3,9-Diselenabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B14304732.png)





![7-Oxa-1-azaspiro[4.5]decan-4-ol, 10-iodo-1-[(4-methylphenyl)sulfonyl]-, [4a,5a(S*)]-(9CI)](/img/structure/B14304769.png)
![Lithium 6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-ide](/img/structure/B14304771.png)


![N-[2-(Phenylselanyl)cyclohexyl]benzamide](/img/structure/B14304783.png)

![6-Fluoro-8,8-dimethoxy-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14304791.png)

